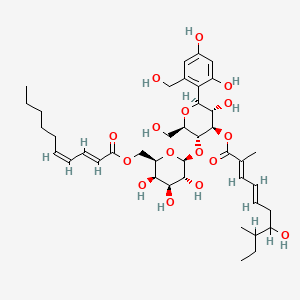
Corynecandin
Description
Corynecandin is a glycolipid antifungal compound first isolated from Coryneum modonium . Structurally, it belongs to the papulacandin family, characterized by a disaccharide core linked to fatty acid chains. This compound’s unique feature is its shortened fatty acid chain on the glucose unit, distinguishing it from other papulacandin analogs like chaetiacandin and fusacandin . It inhibits fungal cell wall synthesis by targeting β-(1,3)-glucan synthase, a critical enzyme for fungal survival . While its in vitro activity against Candida albicans is well-documented , its in vivo efficacy remains less explored compared to clinically approved echinocandins like caspofungin .
Properties
CAS No. |
199169-60-3 |
|---|---|
Molecular Formula |
C41H60O16 |
Molecular Weight |
808.9 g/mol |
IUPAC Name |
[(2S,3S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E)-7-hydroxy-2,8-dimethyldeca-2,4-dienoate |
InChI |
InChI=1S/C41H60O16/c1-5-7-8-9-10-11-12-17-31(47)53-22-30-33(48)34(49)35(50)41(55-30)57-37-29(21-43)54-38(32-25(20-42)18-26(44)19-28(32)46)36(51)39(37)56-40(52)24(4)15-13-14-16-27(45)23(3)6-2/h10-15,17-19,23,27,29-30,33-39,41-46,48-51H,5-9,16,20-22H2,1-4H3/b11-10-,14-13+,17-12+,24-15+/t23?,27?,29-,30-,33+,34+,35-,36+,37-,38+,39-,41+/m1/s1 |
InChI Key |
PKHFEGZZONAJBZ-COWAJZTFSA-N |
SMILES |
CCCCCC=CC=CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C(=CC=CCC(C(C)CC)O)C)O)C3=C(C=C(C=C3O)O)CO)CO)O)O)O |
Isomeric SMILES |
CCCCC/C=C\C=C\C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)/C(=C/C=C/CC(C(C)CC)O)/C)O)C3=C(C=C(C=C3O)O)CO)CO)O)O)O |
Canonical SMILES |
CCCCCC=CC=CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C(=CC=CCC(C(C)CC)O)C)O)C3=C(C=C(C=C3O)O)CO)CO)O)O)O |
Synonyms |
corynecandin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Corynecandin shares a conserved disaccharide backbone with other papulacandin derivatives but differs in acyl chain modifications, which influence antifungal potency and pharmacokinetics. Below is a detailed comparison:
This compound vs. Chaetiacandin
- Source: Chaetiacandin is derived from Monochaetia dimorphospora, whereas this compound originates from Coryneum modonium .
- Structure : Both compounds have a reduced spiroketal group (hydroxyphenyl instead of spiroketal). However, this compound’s glucose unit has a shorter fatty acid chain (C12–C14) compared to chaetiacandin’s longer chain (C16–C18) .
- Activity : Chaetiacandin exhibits stronger activity against C. albicans than amphotericin B and 5-fluorocytosine in vitro , while this compound’s activity is moderate but comparable to early papulacandins like L-687,781 .
This compound vs. Fusacandin
- Structure : Fusacandin is a trisaccharide with an additional galactose unit, unlike the disaccharide this compound .
- Activity: Fusacandin shows poor in vivo efficacy in murine models, attributed to its bulky structure limiting tissue penetration.
This compound vs. Papulacandin B
- Structural Variance : Papulacandin B has a spiroketal group and longer unsaturated acyl chains, whereas this compound’s spiroketal is reduced to a hydroxyphenyl group with shorter saturated chains .
- Potency : Papulacandin B is more potent due to unsaturated acyl chains enhancing membrane interaction. This compound’s shorter chains reduce binding affinity to glucan synthase .
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
| Compound | Source | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| This compound | Coryneum modonium | C₄₃H₆₀O₁₆ | 832.92 | Disaccharide with shortened C12–C14 chains |
| Chaetiacandin | Monochaetia dimorphospora | C₄₃H₆₀O₁₆ | 832.92 | Disaccharide with C16–C18 chains |
| Fusacandin | Fusarium sambucinum | C₅₀H₇₀O₂₁ | 1007.10 | Trisaccharide with galactose addition |
| Papulacandin B | Papularia sphaerosperma | C₄₈H₆₈O₁₈ | 949.05 | Spiroketal core with unsaturated C18 chains |
Table 2: Antifungal Activity (In Vitro)
Research Findings and Clinical Relevance
- Structure-Activity Relationship (SAR) : The length and saturation of fatty acid chains are critical for antifungal activity. This compound’s shortened chains reduce potency compared to papulacandin B but improve solubility .
- Synthetic Efforts : Modifications to this compound’s acyl chains, such as introducing unsaturation, are being explored to enhance target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


